[5-(4-Fluorophenyl)-3-furyl]methanol
Description
[5-(4-Fluorophenyl)-3-furyl]methanol (CAS No. 445486-60-2) is a fluorinated furan derivative with the molecular formula C₁₁H₉FO₂ and a molecular weight of 192.19 g/mol . This compound features a furan ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a 4-fluorophenyl moiety. Its structure combines the aromaticity of the fluorophenyl group with the oxygen-containing furan ring, making it a versatile intermediate in pharmaceutical and materials chemistry.
Key physicochemical properties include:
Properties
Molecular Formula |
C11H9FO2 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)furan-3-yl]methanol |
InChI |
InChI=1S/C11H9FO2/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-5,7,13H,6H2 |
InChI Key |
HUQRTHFJFCJPKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CO2)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Fluorophenyl)-3-furyl]methanol typically involves the reaction of 4-fluorobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the reaction under milder conditions, making the process more eco-friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(4-Fluorophenyl)-3-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents such as nitro groups or halogens using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Major Products Formed:
- Oxidation of this compound typically yields 5-(4-fluorophenyl)-3-furancarboxaldehyde or 5-(4-fluorophenyl)-3-furancarboxylic acid.
- Reduction reactions can produce 5-(4-fluorophenyl)-3-furylmethanol derivatives with varying degrees of reduction.
- Substitution reactions result in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, [5-(4-Fluorophenyl)-3-furyl]methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential pharmacological properties. It can be used as a building block for the synthesis of drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of [5-(4-Fluorophenyl)-3-furyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: Fluorine and chlorine substituents enhance electronegativity, influencing solubility and intermolecular interactions.
- Structural Flexibility : The hydroxymethyl group in all compounds enables hydrogen bonding, critical for crystal packing and solubility .
Complex Heterocyclic Systems Incorporating 5-(4-Fluorophenyl)-3-furyl Moieties
Table 2: Structural and Crystallographic Comparison
Key Observations :
- Crystal Packing: Compound 4 exhibits isostructural triclinic symmetry with two independent molecules, while pyrazole-triazole derivatives (e.g., ) adopt monoclinic systems. The fluorophenyl group’s orientation (planar vs. perpendicular) impacts packing efficiency .
- Bioactivity: Complex heterocycles (e.g., thiazole-triazole hybrids) show enhanced biological activity compared to simpler furanmethanols, likely due to increased binding affinity from multiple aromatic systems .
Fluorophenyl-Containing Analogues in Diverse Scaffolds
Table 3: Role of Fluorophenyl Group in Molecular Interactions
Key Observations :
Biological Activity
[5-(4-Fluorophenyl)-3-furyl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects and mechanisms.
Chemical Structure and Properties
The chemical structure of this compound features a furyl ring substituted with a 4-fluorophenyl group, which is known to influence its biological properties. The presence of the fluorine atom can enhance lipophilicity and alter the compound's interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.
| Pathogen | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
| Pseudomonas aeruginosa | 10 | 0 |
Anticancer Activity
In vitro studies have demonstrated that this compound has anticancer properties . It was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealing dose-dependent cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, leading to altered signaling pathways.
Case Study 1: Antimicrobial Effectiveness
In a clinical setting, this compound was evaluated for its effectiveness against a panel of resistant bacterial strains. The results indicated that it could serve as a potential candidate for developing new antimicrobial agents.
Case Study 2: Anticancer Therapeutics
A preclinical trial investigated the efficacy of this compound in combination with traditional chemotherapy agents. The combination showed enhanced cytotoxicity in resistant cancer cell lines, suggesting a synergistic effect that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
